molecular formula C10H7N5 B2408109 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile CAS No. 478262-17-8

5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile

Cat. No. B2408109
CAS RN: 478262-17-8
M. Wt: 197.201
InChI Key: ARVGAYMACPIYRJ-UHFFFAOYSA-N
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Description

5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile is a chemical compound with the CAS Number: 478262-17-8 . It has a molecular weight of 197.2 and its IUPAC name is 5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile . The compound is solid in physical form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines, which includes 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile, has been achieved through various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .


Molecular Structure Analysis

The InChI code for 5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile is 1S/C10H7N5/c1-6-3-7(2)15-9(5-12)8(4-11)14-10(15)13-6/h3H,1H2,2H3, (H,13,14) . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile is a solid . It has a molecular weight of 197.2 and its IUPAC name is 5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile .

Scientific Research Applications

Antimicrobial and Antituberculosis Activity

5,7-Dimethylimidazo[1,2-a]pyrimidine derivatives have been explored for their antimicrobial properties. A study found that compounds in this class, specifically 5-substituted and 5,7-disubstituted variants, exhibited significant in vitro antimicrobial activity against a variety of microorganisms (Revanker et al., 1975), (Revanker et al., 1976). In another study, similar compounds displayed potent activity against multi- and extensive drug-resistant tuberculosis strains (Moraski et al., 2011).

Synthesis of Novel Derivatives

Research has been conducted on the synthesis of novel derivatives of imidazo[1,2-a]pyrimidines. For instance, new routes were developed for synthesizing azolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis (Elmaati, 2002).

Anticancer and Antitumor Potential

The potential of imidazo[1,2-a]pyrimidine derivatives in anticancer and antitumor applications has also been a focus. A study synthesized a series of derivatives and evaluated them for their in vitro antitumor activity, with some compounds showing significant results (Farag & Fahim, 2019).

Antiviral Applications

Compounds derived from 5,7-dimethylimidazo[1,2-a]pyrimidine were evaluated for their antiviral activity against Herpes Simplex Virus type-1 (HSV-1), further expanding their potential therapeutic applications (Shamroukh et al., 2007).

Antibacterial Properties

Novel pyrimidine derivatives, including those based on the imidazo[1,2-a]pyrimidine structure, have been synthesized and evaluated for their antibacterial activity, showing promise in this area as well (Asadian et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with it include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5,7-dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c1-6-3-7(2)15-9(5-12)8(4-11)14-10(15)13-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVGAYMACPIYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile

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